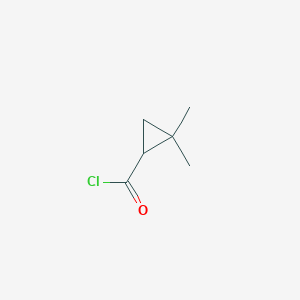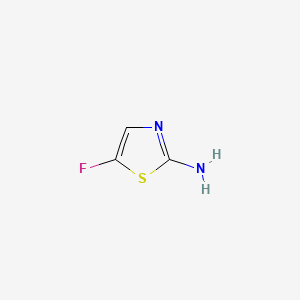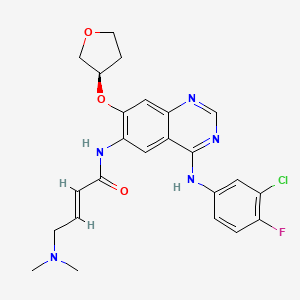
2,2-Dimethylcyclopropanecarbonyl chloride
Vue d'ensemble
Description
“2,2-Dimethylcyclopropanecarbonyl chloride” is a chemical compound with the CAS Number: 50675-57-5 . It has a molecular weight of 132.59 .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylcyclopropanecarbonyl chloride” is represented by the linear formula: C6 H9 Cl O . The InChI code for this compound is 1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3 .
Applications De Recherche Scientifique
1. Organic Synthesis and Crystallography
- The compound has been used in the preparation of 3-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl]thiazolidine-2-thione, demonstrating its utility in complex organic syntheses and crystallography studies (Sun et al., 2006).
2. In Organic Synthesis and Production of Isobutylene Compounds
- It serves a key role in organic synthesis processes and the production of isobutylene compounds. Its characteristics, such as being a clear, colorless, highly volatile, and flammable liquid, make it suitable for these applications (2004).
3. Catalysis and Synthetic Building Blocks
- The compound is involved in nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0), indicating its role in catalysis and as a building block in synthetic chemistry (Stolle et al., 1992).
4. Chiral Resolution in Chemical Synthesis
- It has been used in the synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid, which is a crucial intermediate in the production of various pharmaceuticals and pesticides. The studies highlight innovative synthesis routes and improvements in chiral resolution procedures (Xin-zhi, 2005).
5. Antimicrobial Applications
- Research has shown the potential use of star-shaped polycarbonates synthesized from benzyl chloride and mannose-functionalized cyclic carbonate monomers, which involve this compound, as antimicrobial agents against diseases like tuberculosis (Yang et al., 2016).
6. Complexes with Tin, Titanium, and Gallium Chlorides
- The compound forms complexes with Lewis acids like Sn, Ti, and Ga chlorides, which have been characterized and show the activating effect of Lewis acids on the cyclopropane ring. This research enhances our understanding of donor–acceptor cyclopropanes widely used in organic synthesis (Novikov et al., 2012).
7. Electrochemical Studies
- The compound has been studied in the context of electrocatalytic reduction of carbon dioxide by Re(I) bipyridine catalysts, where its derivatives play a role in forming hydrogen-bonded dimers that catalyze the reductive disproportionation of CO2 (Machan et al., 2014).
8. Monitoring in Environmental Safety
- It has been used in methods for monitoring pyrethroid metabolites in human urine, indicating its relevance in environmental safety and human health studies (Arrebola et al., 1999).
Propriétés
IUPAC Name |
2,2-dimethylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNQOWHUBGUGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451581 | |
| Record name | 2,2-Dimethylcyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclopropanecarbonyl chloride | |
CAS RN |
50675-57-5 | |
| Record name | 2,2-Dimethylcyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)









